![molecular formula C18H17NOS B2762703 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone CAS No. 1797558-78-1](/img/structure/B2762703.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a bicyclic alkaloid that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Analgetic and Narcotic Antagonist Activities
- A study on azabicycloalkanes revealed that compounds in this class, including variations of the chemical structure of interest, showed analgetic and narcotic antagonist activities. This was explored through various structural modifications, contributing to understanding the pharmacological potential of these compounds (Takeda et al., 1977).
Antibacterial Activity
- Research on novel derivatives of azabicyclo[3.2.1]octanes, similar to the compound , indicated potential antibacterial properties. This study expanded the understanding of the compound's use in combating bacterial infections (Reddy et al., 2011).
Synthesis and Characterization in Medicinal Chemistry
- The synthesis and characterization of derivatives of azabicyclo[3.2.1]octanes have been crucial in advancing medicinal chemistry. Such studies contribute to the development of new drugs and therapeutic agents, exploring the diverse applications of these compounds (Blau et al., 2008).
Application in Organic Synthesis
- Research on azabicyclo[3.2.1]octanes has also contributed to organic synthesis. Studies have examined the synthesis of various derivatives, exploring their properties and potential applications in different fields, including material science (Mahmoodi et al., 2013).
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c20-18(19-16-2-1-3-17(19)9-8-16)14-6-4-13(5-7-14)15-10-11-21-12-15/h1-2,4-7,10-12,16-17H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXJHXRVLDFDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
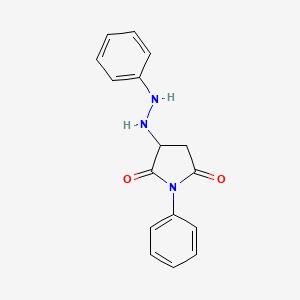
![1-[(2-Chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B2762623.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2762625.png)
![1-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2762628.png)
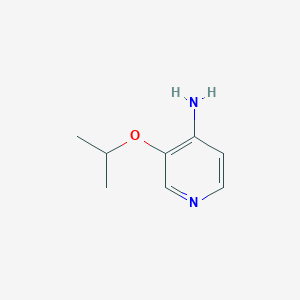
![(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2762630.png)
![[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2762631.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2762634.png)
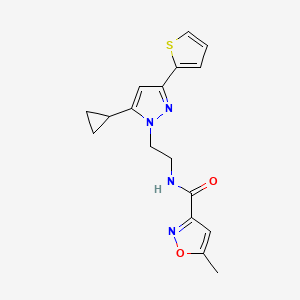
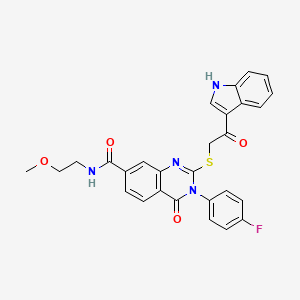
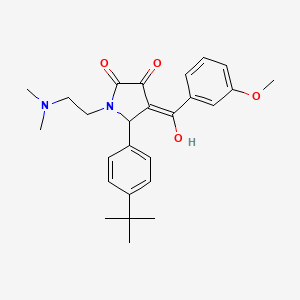
![N-cyclohexyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762640.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2762641.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2762642.png)
